![molecular formula C16H22N4O B7555618 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide](/img/structure/B7555618.png)
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has been studied for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
The primary mechanism of action of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is the inhibition of GSK-3β. This enzyme plays a crucial role in various physiological processes, including glycogen metabolism, gene expression, and cell division. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide are primarily related to its ability to inhibit GSK-3β. This inhibition has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide in lab experiments include its ability to selectively inhibit GSK-3β and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are numerous future directions for the study of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide. These include further research into its potential use in the treatment of Alzheimer's disease, cancer, diabetes, and other diseases. Additionally, there is a need for further research to determine its safety and efficacy in humans and to identify potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide involves the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 1-pyrazol-1-ylpropan-2-amine to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-17-15-7-6-12(2)10-14(15)16(21)19-13(3)11-20-9-5-8-18-20/h5-10,13,17H,4,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCNWYKBVRZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)NC(C)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.